molecular formula C83H117N23O18S2 B605503 Compstatin analog peptide CP40 CAS No. 1427001-89-5

Compstatin analog peptide CP40

Numéro de catalogue B605503
Numéro CAS: 1427001-89-5
Poids moléculaire: 1789.11
Clé InChI: MUSGYEMSJUFFHT-UWABRSFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Compstatin analog peptide CP40, also known as Cp40, is an analog of the peptide compstatin . It is a 14 amino-acid cyclic peptide that selectively inhibits complement activation in humans and non-human primates by binding to C3 and C3b . Cp40 has been further developed using either PEGylation at the N-terminus or insertion of charged amino acids at the C-terminus .


Synthesis Analysis

Cp40 has been developed using either PEGylation at the N-terminus or insertion of charged amino acids at the C-terminus . The addition of two or three residues of lysine not only improved the peptide’s solubility but also increased the binding affinity for C3b while retaining its inhibitory potency . The PEGylated analogs are highly soluble and retained their inhibitory activity, with C3b binding affinity dependent on the length of the PEG chain .


Molecular Structure Analysis

The crystal structure of Cp40 complexed with its target C3b has been resolved at 2.0-Å resolution . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding .


Chemical Reactions Analysis

Cp40 naturally adopts a pre-bound conformation in solution . It forms a stronger hydrogen bond network with its complement receptor than an earlier analog .


Physical And Chemical Properties Analysis

The density of Cp40 is predicted to be 1.46±0.1 g/cm3 . Its pKa is predicted to be 4.00±0.10 .

Applications De Recherche Scientifique

  • Enhanced Solubility and Pharmacokinetic Profile : Berger et al. (2018) developed analogs of Cp40 with improved solubility and pharmacokinetic profiles. They achieved this by PEGylation at the N-terminus or inserting charged amino acids at the C-terminus, leading to analogs with compelling solubility and improved in vivo pharmacokinetics, which could expand their range of clinical application (Berger et al., 2018).

  • Treatment for C3 Glomerulopathy : Zhang et al. (2015) investigated Cp40 for treating C3 glomerulopathy (C3G), a group of untreatable ultra-rare renal diseases. They found Cp40 effectively prevents complement-mediated lysis and dysregulation in sera from C3G patients, suggesting it as a promising therapeutic option for this disease (Zhang et al., 2015).

  • Quantitative Monitoring in Biological Samples : Primikyri et al. (2017) developed a method for quantitating Cp40 in human and non-human primate plasma. This method is crucial for drug monitoring during pharmacokinetic and pharmacodynamic studies (Primikyri et al., 2017).

  • Treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH) : Risitano et al. (2014) explored Cp40 for treating PNH. They found that Cp40 and its PEGylated form effectively prevent hemolysis and C3 opsonization of PNH erythrocytes, making them excellent candidates for clinical investigation (Risitano et al., 2014).

  • Treatment for Malarial Anemia : Lindorfer et al. (2016) demonstrated that Cp40 blocks hematin-mediated deposition of C3 fragments on erythrocytes, implying its potential as a treatment to prevent or reduce malarial anemia (Lindorfer et al., 2016).

  • Preclinical Models of Periodontitis : Hajishengallis et al. (2016) discussed the potential of Cp40 in treating periodontitis. Local application of Cp40 successfully blocked inducible and naturally occurring periodontitis in non-human primates, highlighting its promise as a therapy for this oral disease (Hajishengallis et al., 2016).

Mécanisme D'action

Cp40 inhibits all complement pathways at the level of the central component C3 . It selectively inhibits complement activation in humans and non-human primates by binding to C3 and C3b . It forms a stronger hydrogen bond network with its complement receptor than an earlier analog .

Propriétés

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSGYEMSJUFFHT-UWABRSFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H117N23O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1789.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Compstatin 40

CAS RN

1427001-89-5
Record name AMY-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMY-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.